2-hydroxy-4-methyl-6-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)benzyl]-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
2-HYDROXY-4-METHYL-6-OXO-N-{[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHYL}-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound that features a pyrimidine ring, a sulfonamide group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-4-METHYL-6-OXO-N-{[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHYL}-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of ethyl acetoacetate with 2-cyano-N-(substituted phenyl)ethanamides under microwave-assisted conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-4-METHYL-6-OXO-N-{[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHYL}-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-HYDROXY-4-METHYL-6-OXO-N-{[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHYL}-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and autoimmune disorders.
Mechanism of Action
The mechanism of action of 2-HYDROXY-4-METHYL-6-OXO-N-{[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHYL}-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For instance, it may act as an inhibitor of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Known for its versatility and biological activity.
4-Hydroxy-2-quinolones: Used in the synthesis of various heterocyclic compounds.
2-Hydroxy-4-methyl-6-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile: Another compound with a similar pyrimidine structure.
Uniqueness
2-HYDROXY-4-METHYL-6-OXO-N-{[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHYL}-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H20N4O6S2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
6-methyl-2,4-dioxo-N-[(4-pyrrolidin-1-ylsulfonylphenyl)methyl]-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C16H20N4O6S2/c1-11-14(15(21)19-16(22)18-11)27(23,24)17-10-12-4-6-13(7-5-12)28(25,26)20-8-2-3-9-20/h4-7,17H,2-3,8-10H2,1H3,(H2,18,19,21,22) |
InChI Key |
LHKYKFQOIWBPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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